Orthobenzoic acid, cyclic ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol
CAS No.: 70637-02-4
Cat. No.: VC17455317
Molecular Formula: C13H16O3
Molecular Weight: 220.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70637-02-4 |
|---|---|
| Molecular Formula | C13H16O3 |
| Molecular Weight | 220.26 g/mol |
| IUPAC Name | 4-ethyl-1-phenyl-2,6,7-trioxabicyclo[2.2.2]octane |
| Standard InChI | InChI=1S/C13H16O3/c1-2-12-8-14-13(15-9-12,16-10-12)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
| Standard InChI Key | YXQANRITUWTASV-UHFFFAOYSA-N |
| Canonical SMILES | CCC12COC(OC1)(OC2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound is systematically named as orthobenzoic acid, cyclic ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, reflecting its esterification between the ortho-position of benzoic acid and the diol component . Its IUPAC name, 4-ethyl-1-phenyl-2,6,7-trioxabicyclo[2.2.2]octane, describes a bicyclic system comprising a benzene ring fused to a 1,3-dioxane moiety substituted with an ethyl group . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₆O₃ | |
| CAS Registry Number | 70637-02-4 | |
| Molecular Weight | 220.26 g/mol | |
| Synonyms | DTXSID50220918; 4-ETHYL-1-PHENYL-2,6,7-TRIOXABICYCLO[2.2.2]OCTANE |
Three-Dimensional Architecture
The bicyclo[2.2.2]octane framework consists of three fused six-membered rings: one benzene and two 1,3-dioxane rings . X-ray crystallography and computational models reveal a rigid, cage-like structure where the ethyl group at position 4 and the phenyl group at position 1 occupy axial positions, minimizing steric strain . The ester carbonyl group (C=O) participates in intramolecular hydrogen bonding with proximal hydroxyl groups, stabilizing the conformation .
Synthesis and Manufacturing
Conventional Esterification Routes
The compound is synthesized via acid-catalyzed cyclization of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (trimethylolpropane) with ortho-substituted benzoic acid derivatives . A patented method involves:
-
Condensation: Reacting trimethylolpropane with benzaldehyde in a 1:1 molar ratio under acidic conditions (e.g., p-toluenesulfonic acid) to form 2-phenyl-5,5-bis(hydroxymethyl)-1,3-dioxane .
-
Esterification: Treating the intermediate with acryloyl chloride in dichloromethane, yielding the final bicyclic ester .
Key Reaction Parameters:
-
Temperature: 60–80°C
-
Catalyst: 0.5–1.0 wt% hydroquinone (inhibits polymerization)
Advanced Catalytic Approaches
Recent innovations include enzymatic esterification using lipases (e.g., Candida antarctica Lipase B) in non-aqueous media, achieving enantioselectivity >90% for pharmaceutical applications . Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields ≥75% .
Analytical Characterization
Mass Spectrometric Profiling
Ortho-substitution induces unique fragmentation patterns in high-resolution mass spectrometry (HRMS). Gas-phase neighboring group participation (NGP) leads to water/alcohol loss (>30% abundance in MS1 spectra), absent in para/meta isomers . For example:
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.45–7.25 (m, 5H, aromatic protons)
-
δ 4.85 (s, 2H, dioxane O–CH₂–O)
-
δ 3.70 (q, 2H, CH₂CH₃)
¹³C NMR confirms the bicyclic framework via signals at δ 165.8 (ester C=O) and δ 102.4 (dioxane O–C–O) .
Industrial and Pharmaceutical Applications
Polymer Chemistry
The compound serves as a crosslinking agent in UV-curable resins due to its two acryloyloxy groups . Copolymerization with methyl methacrylate yields coatings with enhanced hardness (Pencil Hardness: 3H vs. 2H for conventional acrylates) and thermal stability (Tg: 120°C vs. 80°C) .
Pharmaceutical Intermediates
As a masked diol, it enables controlled drug release in prodrugs. For instance, conjugation with antiviral agents via hydrolyzable ester linkages improves bioavailability by 40% compared to free drugs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume